molecular formula C18H16ClN3O5 B2483079 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865286-95-9

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2483079
CAS No.: 865286-95-9
M. Wt: 389.79
InChI Key: TUXMSAFQQWINCG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXMSAFQQWINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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